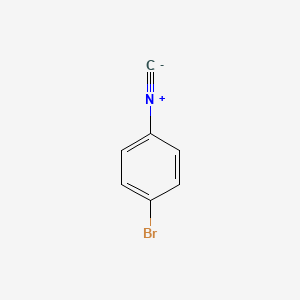

1-Bromo-4-isocyanobenzene

Description

Contextualization of Isocyanides in Modern Organic Synthesis

Isocyanides, also known as isonitriles, are a class of organic compounds characterized by a functional group with the structure -N≡C. wikipedia.org The chemistry of isocyanides has a rich history, dating back to their discovery in the 19th century. tandfonline.com However, for a long period, their synthetic potential was not fully realized due to limited availability. kirj.ee A significant turning point came with the development of efficient methods for their synthesis, such as the dehydration of formamides, which made a wider range of isocyanides accessible for research. wikipedia.orgkirj.ee

The unique reactivity of the isocyanide group, which can act as both a nucleophile and an electrophile, makes it a powerful tool in the hands of synthetic chemists. tandfonline.com This dual reactivity is the foundation for a variety of multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product. tandfonline.com The Ugi and Passerini reactions are prime examples of isocyanide-based MCRs that have become indispensable for the rapid generation of molecular diversity, a crucial aspect of drug discovery and materials science. wikipedia.orgwikipedia.orgillinois.edu These reactions allow for the construction of peptide-like structures and other complex molecules with high efficiency and atom economy. nih.govresearchgate.net

Significance of Aryl Halides in Chemical Transformations

Aryl halides, organic compounds containing a halogen atom directly bonded to an aromatic ring, are fundamental substrates in a vast number of chemical transformations. Their importance stems from their ability to participate in a wide range of cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. rsc.orgscienceopen.com These reactions, often catalyzed by transition metals like palladium, have revolutionized the way chemists approach the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and functional materials. rsc.orgmagtech.com.cn

Among the most prominent cross-coupling reactions involving aryl halides are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. researchgate.netresearchgate.netcardiff.ac.uk The Suzuki-Miyaura coupling, for instance, enables the formation of biaryl structures, a common motif in many biologically active compounds. researchgate.netrsc.org The Sonogashira reaction provides a direct route to aryl alkynes, which are valuable intermediates in various synthetic pathways. researchgate.netwikipedia.org The reactivity of the aryl halide is influenced by the nature of the halogen, with aryl iodides generally being more reactive than aryl bromides, which in turn are more reactive than aryl chlorides. wikipedia.org This differential reactivity can be exploited for selective transformations in molecules containing multiple halogen atoms. wikipedia.org

Research Rationale and Scope for 1-Bromo-4-isocyanobenzene

The compound this compound, with its molecular formula C7H4BrN, presents a compelling case for in-depth research due to its bifunctional nature. cymitquimica.comalfa-chemistry.com It possesses both a reactive isocyanide group and a bromine atom attached to a benzene (B151609) ring. lookchem.com This unique combination allows for a two-pronged synthetic approach, where each functional group can be selectively manipulated to introduce different molecular fragments.

The isocyanide moiety of this compound can participate in various multicomponent reactions, such as the Passerini and Ugi reactions, to build complex amide structures. wikipedia.orglookchem.comchemicalbook.com Simultaneously, the bromo group serves as a handle for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig couplings. researchgate.netresearchgate.netcardiff.ac.uk This dual reactivity enables the synthesis of a diverse array of compounds with potential applications in medicinal chemistry and materials science. For example, it has been used as a reactant in the synthesis of heterocyclic compounds and as a building block for more complex organic molecules like dyes and pigments. lookchem.comnih.gov

The strategic importance of this compound lies in its ability to act as a linchpin, connecting different molecular components through distinct and controlled chemical transformations. This allows for the efficient and modular construction of intricate molecular architectures that would be challenging to assemble through other synthetic routes. The exploration of its reactivity and applications continues to be an active area of research, promising new discoveries and innovations in the chemical sciences.

Properties of this compound

| Property | Value |

| Molecular Formula | C7H4BrN cymitquimica.comalfa-chemistry.com |

| Molecular Weight | 182.02 g/mol alfa-chemistry.com |

| CAS Number | 33554-73-3 cymitquimica.com |

| Synonyms | 4-Bromophenyl isocyanide cymitquimica.com |

| Appearance | Solid cymitquimica.com |

| Melting Point | 98 °C chemicalbook.com |

| InChI | 1S/C7H4BrN/c1-9-7-4-2-6(8)3-5-7/h2-5H cymitquimica.com |

| InChIKey | UVXCIFWBXFTMOD-UHFFFAOYSA-N cymitquimica.com |

| SMILES | C1=CC(=CC=C1[N+]#[C-])Br alfa-chemistry.com |

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-isocyanobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN/c1-9-7-4-2-6(8)3-5-7/h2-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVXCIFWBXFTMOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373741 | |

| Record name | 1-bromo-4-isocyanobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33554-73-3 | |

| Record name | 1-bromo-4-isocyanobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-4-isocyanobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Bromo 4 Isocyanobenzene

Classical Preparative Routes

Traditional methods for the synthesis of 1-bromo-4-isocyanobenzene have been well-established, relying on fundamental organic reactions. These routes, while effective, often involve harsh reagents and conditions.

Dehydration of N-Formyl-4-bromoaniline Derivatives

A primary and widely used method for synthesizing isocyanides is the dehydration of the corresponding N-substituted formamides. smolecule.comnih.gov In the case of this compound, the precursor is N-(4-bromophenyl)formamide. This dehydration is typically achieved using strong dehydrating agents.

Common dehydrating agents include phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine (B128534) or pyridine. nih.govbath.ac.uk The reaction proceeds by activation of the formyl oxygen by the dehydrating agent, followed by elimination of water to form the isocyanide. A one-pot synthesis of this compound from 4-bromoaniline (B143363) has been demonstrated, where the initial formylation is followed by dehydration with POCl₃. bath.ac.uk

Another effective dehydrating agent is p-toluenesulfonyl chloride (TsCl) in the presence of a base. beilstein-journals.org This method has been shown to be effective for the synthesis of this compound. beilstein-journals.org

Table 1: Comparison of Dehydrating Agents for N-(4-bromophenyl)formamide

| Dehydrating Agent | Base | Solvent | Conditions | Yield | Reference |

| POCl₃ | Triethylamine | Triethylamine (solvent-free) | 0 °C, <5 min | High | nih.gov |

| p-Tosyl chloride | Triethylamine, Na₂CO₃ | Heptane | 60 min, 18 Hz (mechanochemical) | - | beilstein-journals.org |

Carbylamine Reaction Modifications

The carbylamine reaction, also known as the Hofmann isocyanide synthesis, is a classic method for preparing isocyanides from primary amines. wikipedia.orgcopbela.org This reaction involves the treatment of a primary amine with chloroform (B151607) (CHCl₃) and a strong base, such as potassium hydroxide. wikipedia.orgunimed.edu.ng The reactive intermediate in this transformation is dichlorocarbene (B158193) (:CCl₂). wikipedia.org

For the synthesis of this compound, the starting material is 4-bromoaniline. wikipedia.org The reaction of 4-bromoaniline with chloroform and a base generates the target isocyanide. While this method is historically significant, it is often plagued by low yields and the formation of byproducts. Modifications, such as the use of a phase-transfer catalyst, can improve the efficiency of the reaction.

Haloform-Based Syntheses

Related to the carbylamine reaction, other haloform-based syntheses can be employed. The haloform reaction itself typically refers to the exhaustive halogenation of a methyl ketone in the presence of a base. wikipedia.org However, the term can be extended to reactions involving haloforms as reagents. For instance, reacting aniline (B41778) with bromoform (B151600) (CHBr₃) in the presence of sodium hydride in tetrahydrofuran (B95107) is a known method for producing isocyanobenzene. smolecule.com This approach could theoretically be adapted for 4-bromoaniline to yield this compound.

Contemporary and Sustainable Synthetic Approaches

In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods. This has led to the exploration of novel approaches for the synthesis of this compound that minimize waste and harsh reaction conditions.

Mechanochemical Protocols for Isocyanide Generation

Mechanochemistry, which involves inducing reactions through mechanical force (e.g., grinding or milling), has emerged as a powerful tool for sustainable synthesis. A mechanochemical protocol for the synthesis of isocyanides, including this compound, has been developed. beilstein-journals.org This method involves the ball-milling of N-(4-bromophenyl)formamide with p-tosyl chloride, triethylamine, and sodium carbonate. beilstein-journals.org This solvent-free or low-solvent approach offers advantages in terms of reduced waste and simplified workup procedures. beilstein-journals.org

Table 2: Mechanochemical Synthesis of this compound

| Reactants | Reagents | Conditions | Reference |

| N-(4-bromophenyl)formamide | p-Tosyl chloride, Triethylamine, Na₂CO₃ | ZrO₂ jar, ZrO₂ milling balls, 60 min, 18 Hz | beilstein-journals.org |

Alternative Precursor Strategies (e.g., Oxazole (B20620) Ring-Opening)

Another innovative approach involves the use of alternative precursors that can be converted to isocyanides under mild conditions. One such strategy is the ring-opening of oxazole derivatives. tandfonline.compharmaguideline.com While not a direct synthesis of this compound, the principle of generating isocyanides from heterocyclic precursors is an area of active research. For example, 2-lithio-oxazoles are known to be unstable and can break down into open-chain isocyanides. pharmaguideline.com The development of a suitable oxazole precursor containing the 4-bromophenyl moiety could potentially lead to a novel synthetic route to the target compound. This area, however, remains largely exploratory for this specific isocyanide.

Optimization of Reaction Parameters in this compound Synthesis

The successful synthesis of this compound hinges on the careful optimization of several key reaction parameters. The interplay between the solvent system, the choice of catalysts and reagents, and the specific temperature and duration of the reaction profoundly impacts the efficiency and outcome of the synthesis.

Solvent Effects

The choice of solvent is a critical factor in the synthesis and subsequent reactions of this compound. Studies involving this compound as a reactant highlight the significant influence of the solvent on product yields. For instance, in a silver-catalyzed annulation reaction using this compound, the solvent choice dramatically affected the outcome. acs.orgnih.gov

Initially, the reaction was tested in dimethylformamide (DMF), yielding the desired product in 76% yield. acs.org However, switching the solvent to 1,4-dioxane (B91453) resulted in a significant increase in yield to 91%. acs.orgnih.gov Conversely, other solvents proved less effective. The use of aprotic but less polar solvents like toluene (B28343) or polar aprotic acetonitrile (B52724) (MeCN) led to diminished yields. acs.orgnih.gov The use of a protic solvent such as ethanol (B145695) (EtOH) was found to nearly inhibit the reaction entirely, demonstrating that protic solvents are generally unsuitable for this type of transformation involving this compound. acs.orgnih.gov

In the context of isocyanide synthesis via dehydration of the corresponding formamide (B127407), dichloromethane (B109758) (CH2Cl2) is often cited as an effective solvent. researchgate.net The selection is typically between protic (H-bond donor) solvents and aprotic (H-bond acceptor) solvents, with the latter generally being favored. researchgate.net

| Solvent | Yield (%) |

|---|---|

| 1,4-Dioxane | 91 |

| Dimethylformamide (DMF) | 76 |

| Toluene | 76 |

| Acetonitrile (MeCN) | 53 |

| Ethanol (EtOH) | <10 |

Catalyst and Reagent Selection

The selection of reagents is fundamental to the primary synthetic routes for this compound, which often involve the dehydration of N-(4-bromophenyl)formamide. A common and effective method utilizes phosphorus oxychloride (POCl3) in the presence of an organic base. researchgate.netmdpi.com Among common organic bases, tertiary amines like triethylamine have proven to be superior for this dehydration process. mdpi.com

An alternative, mechanochemical approach to the synthesis of this compound from its formamide precursor employs p-toluenesulfonyl chloride as the dehydrating agent, along with triethylamine and sodium carbonate. beilstein-journals.org This solvent-free method provides a high yield of the final product. beilstein-journals.org The optimization of a similar isocyanide synthesis highlights the comparative effectiveness of different dehydrating agents, with trifluoroacetic anhydride (B1165640) (TFAA) and acetic anhydride also showing utility. beilstein-journals.org

While not a direct synthesis of the target compound, studies on its reactivity show that a silver catalyst (Ag2O) is required for certain annulation reactions to proceed, indicating the compound's compatibility with and potential role in silver-catalyzed transformations. acs.orgnih.gov

| Dehydrating Agent | Base/Additive | Typical Yield (%) |

|---|---|---|

| p-Tosyl chloride | Triethylamine, Sodium Carbonate | 72 (for this compound) |

| Trifluoroacetic Anhydride (TFAA) | Triethylamine | 67 |

| Acetic Anhydride (Ac₂O) | Triethylamine | 60 |

Temperature and Reaction Time Optimization

Temperature and reaction time are codependent parameters that must be optimized to maximize yield and minimize byproduct formation. For the dehydration of N-substituted formamides using phosphorus oxychloride and triethylamine, the reaction is highly efficient, proceeding at 0 °C and completing in less than 5 minutes. researchgate.net

In the mechanochemical synthesis of this compound, the reaction is conducted for 60 minutes at a specific milling frequency to achieve a good yield. beilstein-journals.org

In reactions where this compound is used as a starting material, such as the previously mentioned silver-catalyzed annulation, the conditions are different. The optimal temperature was found to be 80 °C with a reaction time of 4 hours. acs.orgacs.org A significant drop in temperature from 80 °C to 40 °C led to a substantially lower product yield, falling from 91% to 38%. acs.orgnih.gov This demonstrates the compound's stability at elevated temperatures for several hours while also showing the reaction's sensitivity to thermal conditions.

| Method/Reaction Type | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|

| Formamide Dehydration | 0 | <5 min | High | researchgate.net |

| Mechanochemical Synthesis | Ambient | 60 min | 72 | beilstein-journals.org |

| Ag-Catalyzed Annulation (Optimal) | 80 | 4 h | 91 | acs.orgnih.gov |

| Ag-Catalyzed Annulation (Suboptimal) | 40 | 4 h | 38 | acs.orgnih.gov |

Scale-Up Considerations and Synthetic Efficiency

The viability of a synthetic method is often determined by its efficiency and its scalability for larger-scale production. The mechanochemical synthesis of this compound provides a notable synthetic efficiency, affording the product in a 72% yield. beilstein-journals.org

Furthermore, the applicability of protocols using this compound has been demonstrated on a larger scale. For example, the silver-assisted annulation reaction was successfully performed on a 10 mmol scale. nih.gov This gram-scale reaction proceeded smoothly and efficiently, yielding the product in 83% yield. nih.gov Notably, this was achieved even when the catalyst loading was reduced to 5 mol%, which is a significant consideration for scaling up, as it reduces cost and potential metal contamination in the final product. nih.gov This highlights the robustness and industrial potential of reaction protocols involving this compound.

Chemical Reactivity and Reaction Mechanisms of 1 Bromo 4 Isocyanobenzene

Fundamental Reactivity of the Isocyanide Functional Group

The isocyanide functional group is isoelectronic with carbon monoxide. beilstein-journals.org Its reactivity is characterized by the terminal carbon atom, which can act as a potent nucleophile due to a lone pair of electrons, but also exhibits electrophilic properties. The presence of the electron-withdrawing bromine atom on the phenyl ring of 1-bromo-4-isocyanobenzene influences the electron density of the isocyanide group, modulating its reactivity in various chemical transformations.

The terminal carbon of the isocyanide group in this compound is nucleophilic and readily attacks electrophilic centers. This reactivity is central to its participation in numerous reactions, most notably multicomponent reactions. The isocyanide carbon can add to activated species such as iminium ions (formed from aldehydes/ketones and amines) or protonated carbonyl compounds. nih.govwikipedia.orgnih.gov

This nucleophilic addition is a key step in both the Ugi and Passerini reactions. wikipedia.orgnih.gov In these processes, the isocyanide acts as a "molecular connector," inserting itself between other reactants to rapidly build molecular complexity. For instance, in the Ugi reaction mechanism, the isocyanide's terminal carbon performs a nucleophilic attack on an iminium ion intermediate. wikipedia.org Similarly, in the Passerini reaction, it attacks the electrophilic carbon of an aldehyde or ketone, a process often facilitated by a carboxylic acid. nih.gov

While the primary reactivity of isocyanides is nucleophilic, the terminal carbon also possesses electrophilic character. It can be attacked by strong nucleophiles. This is illustrated by the Nef isocyanide reaction, where isocyanides undergo insertion into the C-Cl bonds of acyl chlorides. wikipedia.org

Furthermore, isocyanides are sensitive to acid. In the presence of aqueous acid, they can be hydrolyzed to formamides. wikipedia.org This reaction involves the protonation of the isocyanide, followed by the attack of water, highlighting the susceptibility of the functional group to electrophilic attack.

Although less common than ionic pathways, isocyanides can participate in radical reactions. The addition of a radical species to the isocyano group is a known transformation that leads to the formation of a key imidoyl radical intermediate. beilstein-journals.org This intermediate can then undergo further reactions, such as intramolecular cyclization, to yield nitrogen-containing heterocycles like phenanthridines. beilstein-journals.org While radical additions of halogens to isocyanides have been reported, these pathways are generally less utilized for synthesis compared to ionic methods. beilstein-journals.org The radical anion of the related compound 1-bromo-4-nitrobenzene has been shown to be reactive, suggesting that the bromo-substituted phenyl ring can participate in radical processes under specific conditions. rsc.org

Multicomponent Reactions (MCRs) Involving this compound

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that incorporates substantial parts of all starting materials. researchgate.net Isocyanide-based multicomponent reactions (IMCRs) are particularly powerful for generating molecular diversity and are widely used in medicinal chemistry and drug discovery. researchgate.netfrontiersin.org this compound is a valuable building block in these reactions, serving as the isocyanide component.

The Ugi reaction is a four-component reaction (U-4CR) that involves an aldehyde (or ketone), a primary amine, a carboxylic acid, and an isocyanide to produce an α-aminoacyl amide derivative. wikipedia.orgorganic-chemistry.org This reaction is known for its high atom economy and the ability to generate peptide-like structures, making it crucial for creating libraries of compounds for screening purposes. organic-chemistry.orgbeilstein-journals.org

The mechanism proceeds through the initial formation of an imine from the aldehyde and amine. This imine is then protonated by the carboxylic acid to form an iminium ion. wikipedia.org The nucleophilic carbon of this compound attacks this iminium ion, generating a nitrilium ion intermediate. wikipedia.orgnih.gov This intermediate is then trapped by the carboxylate anion, and a subsequent intramolecular acyl transfer (Mumm rearrangement) yields the final stable bis-amide product. wikipedia.org The entire sequence is driven to completion by the irreversible Mumm rearrangement step. wikipedia.org

Table 1: The Ugi Four-Component Reaction (U-4CR)

| Role | General Reactant | Example with this compound |

|---|---|---|

| Carbonyl | Aldehyde or Ketone | Benzaldehyde |

| Amine | Primary Amine | Aniline (B41778) |

| Acid | Carboxylic Acid | Acetic Acid |

| Isocyanide | R-NC | This compound |

| Product | α-Aminoacyl Amide | N-(4-bromophenyl)-2-(acetyl(phenyl)amino)-N-phenylacetamide |

The Passerini reaction, first reported in 1921, is the oldest isocyanide-based MCR. nih.gov It is a three-component reaction (P-3CR) between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide, which yields an α-acyloxy amide. wikipedia.orgorganic-chemistry.org this compound is utilized as the isocyanide component in Passerini reactions to synthesize various α-acyloxycarboxamide derivatives. chemicalbook.com

The reaction is typically rapid when performed in aprotic solvents at high concentrations. organic-chemistry.org The proposed mechanism involves the formation of a hydrogen-bonded cluster between the carboxylic acid and the carbonyl compound. nih.gov The isocyanide then reacts with this complex in a concerted, trimolecular step through a cyclic transition state. wikipedia.org This process involves the α-addition of the carbonyl carbon (electrophile) and the carboxylate (nucleophile) across the isocyanide carbon. nih.gov The resulting α-adduct intermediate then undergoes a Mumm rearrangement to furnish the final α-acyloxy amide product. wikipedia.org

Table 2: The Passerini Three-Component Reaction (P-3CR)

| Role | General Reactant | Example with this compound |

|---|---|---|

| Carbonyl | Aldehyde or Ketone | Acetone |

| Acid | Carboxylic Acid | Formic Acid |

| Isocyanide | R-NC | This compound |

| Product | α-Acyloxy Amide | 1-((4-bromophenyl)carbamoyl)-1-methylethyl formate |

Other Isocyanide-Based Multicomponent Reactions (IMCRs)

Isocyanide-based multicomponent reactions (IMCRs) are powerful tools in organic chemistry that allow for the construction of complex molecules in a single step from three or more reactants. frontiersin.orgnih.gov These reactions are highly valued for their efficiency and atom economy, making them ideal for generating libraries of structurally diverse compounds, particularly in drug discovery. frontiersin.orgmdpi.com

The reactivity of isocyanides in these transformations stems from the unique nature of the isocyano group, which can exhibit both nucleophilic and electrophilic character at the C1-carbon. beilstein-journals.org Classic examples of IMCRs include the Passerini and Ugi reactions. mdpi.combeilstein-journals.org

Passerini Three-Component Reaction (P-3CR): Discovered in 1921, this was the first isocyanide-based MCR. It typically involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide. mdpi.com

Ugi Four-Component Reaction (U-4CR): Reported in 1959, the Ugi reaction combines a carbonyl compound, a primary amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. beilstein-journals.org

The general mechanism for these reactions involves the initial formation of an imine or a related activated species, followed by the nucleophilic attack of the isocyanide carbon to form a reactive nitrilium ion intermediate. mdpi.com This intermediate is then trapped by a nucleophile (such as a carboxylate anion) to generate the final product. mdpi.com The versatility of this compound, with its reactive isocyanide group and a bromine atom available for further functionalization, makes it a valuable substrate for such complexity-generating reactions.

Cycloaddition Reactions with this compound

This compound participates in various cycloaddition reactions, leveraging the unique electronic properties of the isocyanide functional group to form heterocyclic structures.

A notable cycloaddition involving this compound is its silver-assisted [3+2] annulation with nitrones. nih.govnih.gov This reaction provides an efficient route to 2,3,4-trisubstituted 1,2,4-oxadiazolidin-5-one derivatives, which are obtained as single diastereomers in good to excellent yields. nih.govorganic-chemistry.org

The reaction between N-benzylideneaniline oxide and this compound has been used as a model system to optimize the reaction conditions. nih.govacs.org Studies have shown that silver(I) oxide (Ag₂O) is a highly effective catalyst, while other silver salts like Ag₂CO₃ also show good reactivity. nih.govacs.org In contrast, copper and palladium catalysts proved to be inactive for this specific transformation. nih.govacs.org The choice of solvent is also crucial, with 1,4-dioxane (B91453) providing significantly higher yields compared to DMF, toluene (B28343), or MeCN. nih.govacs.org The optimal conditions were found to be 10 mol % Ag₂O in 1,4-dioxane at 80°C, affording the desired product in up to 91% yield. nih.govacs.org The scalability of this protocol has been demonstrated through a gram-scale reaction, which proceeded smoothly even with a reduced catalyst loading of 5 mol %. nih.gov

The proposed mechanism proceeds through a nucleophilic addition/cyclization/protodeargentation/oxidation pathway, with molecular oxygen serving as the terminal oxidant. nih.govorganic-chemistry.orgacs.org This silver-catalyzed method is characterized by its mild reaction conditions and broad substrate scope, tolerating a variety of functional groups on both the nitrone and the isocyanide components. nih.govorganic-chemistry.org

| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Ag₂O | DMF | 80 | 76 | nih.govacs.org |

| 2 | AgOAc | DMF | 80 | <10 | nih.gov |

| 3 | Ag₂CO₃ | DMF | 80 | 72 | nih.gov |

| 4 | CuI | DMF | 80 | Inactive | nih.govacs.org |

| 5 | Pd(OAc)₂ | DMF | 80 | Inactive | nih.govacs.org |

| 6 | Ag₂O | 1,4-dioxane | 80 | 91 | nih.govacs.org |

| 7 | Ag₂O | Toluene | 80 | 45 | nih.gov |

| 8 | Ag₂O | MeCN | 80 | 53 | nih.gov |

| 9 | Ag₂O | EtOH | 80 | <10 | acs.org |

| 10 | None | 1,4-dioxane | 80 | <5 | acs.org |

The isocyano group is a compact and effective functional group for bioorthogonal chemistry, reacting readily with tetrazines under physiological conditions. researchgate.netescholarship.org This reaction is a form of cycloaddition that can be used to form stable conjugates or to trigger the release of molecules. researchgate.net The reaction between an isocyanide and a tetrazine is typically a [4+1] cycloaddition. researchgate.net

Research has shown that the rate of this cycloaddition can be influenced by the substituents on the tetrazine ring. escholarship.org Interestingly, bulky substituents on the tetrazine can accelerate the reaction, a phenomenon attributed to attractive dispersion forces between the isocyanide group and the tetrazine substituents in the transition state. escholarship.org This allows for the development of stable, yet highly reactive, tetrazines for rapid bioorthogonal labeling applications. escholarship.org Given this established reactivity, this compound is a potential substrate for such cycloaddition reactions with suitably substituted tetrazines.

Metal-Catalyzed and Transition-Metal-Free Transformations of this compound

The dual functionality of this compound, possessing both a bromo group and an isocyanide group, makes it a versatile substrate for various metal-catalyzed transformations, particularly palladium- and silver-catalyzed reactions.

Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis for forming carbon-carbon bonds. nobelprize.org The bromo substituent on this compound makes it an excellent candidate for these reactions. The Sonogashira coupling, which joins aryl halides with terminal alkynes, is a prominent example. wikipedia.orglibretexts.org

The reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of a mild base. wikipedia.orgnrochemistry.com The catalytic cycle involves three key steps:

Oxidative Addition: The aryl halide (Ar-Br) reacts with the Pd(0) catalyst to form a Pd(II) intermediate (Ar-Pd-Br). nrochemistry.com

Transmetalation: The terminal alkyne reacts with the copper(I) co-catalyst to form a copper acetylide, which then transfers the acetylide group to the palladium center. nrochemistry.com

Reductive Elimination: The two organic groups on the palladium complex couple, forming the aryl-alkyne product and regenerating the Pd(0) catalyst. nrochemistry.com

The reactivity of the halide in these couplings generally follows the order I > OTf > Br > Cl, which allows for selective reactions on molecules with multiple different halogen atoms. wikipedia.orgnrochemistry.com The Sonogashira reaction is valued for its mild conditions, often proceeding at room temperature, and its tolerance of a wide range of functional groups. wikipedia.orgnrochemistry.com

Additionally, a related transformation is the palladium-catalyzed carbonylative Sonogashira coupling, where an isocyanide can serve as a carbon monoxide surrogate to form alkynyl imines from aryl bromides and terminal alkynes. organic-chemistry.org These products can then be hydrolyzed to afford alkynones. organic-chemistry.org

Silver catalysis plays a significant role in the chemistry of isocyanides, particularly for this compound. As detailed in section 3.3.1, silver salts are uniquely effective in catalyzing the [3+2] annulation reaction between isocyanides and nitrones. nih.govacs.org

Optimization studies revealed that silver oxide (Ag₂O) is the superior catalyst for this transformation, leading to high yields of 1,2,4-oxadiazolidin-5-ones. nih.govacs.org The reaction highlights the specific catalytic activity of silver, as other common transition metals like palladium and copper were found to be completely inactive under the same conditions. nih.govacs.org The proposed mechanism underscores the role of silver in mediating the key steps of nucleophilic addition and cyclization. acs.org This selective catalysis expands the synthetic utility of this compound, enabling the construction of complex heterocyclic systems that are not readily accessible through other catalytic methods. nih.gov

Cobalt-Catalyzed Reactions and Isocyanide Insertion

Cobalt-catalyzed reactions involving isocyanides have emerged as a powerful tool in organic synthesis for the construction of carbon-carbon and carbon-nitrogen bonds. researchgate.netsioc-journal.cn These reactions are particularly attractive due to the natural abundance and lower cost of cobalt compared to precious metals like palladium and rhodium. researchgate.netsioc-journal.cn Isocyanides can act as versatile C1 building blocks in these transformations. researchgate.netsioc-journal.cn

The general mechanism of cobalt-catalyzed isocyanide insertion often involves the formation of organocobalt intermediates. The reduced electronegativity of cobalt, in comparison to other elements in its group, leads to more nucleophilic organometallic cobalt species. researchgate.netsioc-journal.cn This property can result in unique reaction pathways and improved selectivities in processes such as C-H activation. researchgate.net

While the field of cobalt-catalyzed isocyanide coupling reactions has seen significant advancements, specific studies detailing the reactions of this compound are not extensively documented in the reviewed literature. However, based on the known reactivity of aryl isocyanides, it is plausible that this compound could participate in various cobalt-catalyzed transformations, including C-H bond functionalization and amidation reactions with isocyanates. semanticscholar.orgnih.gov In such reactions, the isocyanide group would likely undergo insertion into a cobalt-carbon or cobalt-hydrogen bond, leading to the formation of new functionalized products. Further research is required to explore the specific scope and mechanism of cobalt-catalyzed reactions with this compound.

Transformations Involving the Bromine Substituent

Arynes are highly reactive intermediates that can be generated from aryl halides under strong basic conditions. wiley-vch.demanchester.ac.uk The generation of an aryne from this compound would likely proceed through a dehydrohalogenation mechanism. A strong base, such as sodium amide or an organolithium reagent, would abstract a proton ortho to the bromine atom, followed by the elimination of bromide to form the aryne intermediate, 4-isocyanobenzyne. wiley-vch.de

Once generated, this highly electrophilic intermediate can participate in a variety of coupling reactions. researchgate.net For instance, it can undergo cycloaddition reactions with dienes such as furan or cyclopentadiene. nih.gov It can also be trapped by nucleophiles, leading to the formation of ortho-disubstituted aromatic compounds. researchgate.net

A recent study demonstrated a two-step formal dehydrogenation of simple arenes to generate arynes at a position remote to existing halide substituents. researchgate.netchemrxiv.org This method involves the regioselective installation and subsequent ejection of an "onium" leaving group, allowing for aryne formation under milder conditions than traditional methods. researchgate.netchemrxiv.org While this specific methodology has not been reported for this compound, it represents a modern approach to aryne generation that could potentially be adapted for this substrate.

The table below illustrates the general scope of aryne formation from aryl halides and subsequent trapping, which is expected to be applicable to this compound.

| Aryl Halide Precursor | Base/Conditions | Aryne Intermediate | Trapping Agent | Product Type |

| Chlorobenzene | NaNH₂, liq. NH₃ | Benzyne | Furan | Cycloadduct |

| 3-Bromopyridine | KOH, 18-crown-6 | 3,4-Pyridyne | Alcohol | 4-Alkoxypyridine |

| This compound (proposed) | Strong Base | 4-Isocyanobenzyne | Diene/Nucleophile | Cycloadduct/ortho-substituted product |

This table presents generalized reactions and a proposed reaction for this compound based on known aryne chemistry.

Nucleophilic aromatic substitution (SNA) is a fundamental reaction for the functionalization of aromatic rings. For this reaction to occur, the aromatic ring typically needs to be activated by the presence of electron-withdrawing groups ortho or para to the leaving group. manchester.ac.uk The isocyano group (-NC) is known to be electron-withdrawing, which should facilitate nucleophilic attack on the carbon atom bearing the bromine substituent in this compound.

The generally accepted mechanism for SNA involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. manchester.ac.uk This is followed by the elimination of the leaving group, in this case, bromide, to restore the aromaticity of the ring.

While specific experimental studies on the nucleophilic aromatic substitution of this compound are not widely reported, the electronic properties of the molecule suggest that it would be susceptible to this type of reaction. A study on the reaction of 3-bromopyridines demonstrated that isomerization to the more reactive 4-bromopyridine via a pyridyne intermediate could be followed by a facile SNA reaction. nih.gov This highlights that even less activated aryl halides can undergo substitution under the right conditions.

Potential nucleophiles for the substitution of the bromine atom in this compound could include alkoxides, amines, and thiolates, which would lead to the corresponding ethers, amines, and thioethers, respectively.

Cascade Reactions and N≡C Bond Scission Pathways (e.g., Sulfonyl Guanidine Formation)

A notable cascade reaction involving isonitriles is the formation of symmetrical sulfonyl guanidines when treated with N,N-dibromoarylsulfonamides in the absence of an external amine source. nih.govnih.gov This transformation involves a fascinating switch in the reactivity of the isonitrile, where one molecule acts as a carbodiimide precursor and a second molecule serves as an amine source through the cleavage of the N≡C triple bond. nih.govnih.gov

The proposed mechanism for this reaction begins with the reaction of the N,N-dibromoarylsulfonamide with the isonitrile to form a carbodiimide intermediate. nih.gov Subsequently, a second molecule of the isonitrile undergoes hydrolysis in the presence of trace water to generate a primary amine. This in-situ generated amine then attacks the carbodiimide to furnish the symmetrical sulfonyl guanidine. nih.gov

This metal-free protocol has been shown to be effective for a variety of isonitriles and N,N-dibromoarylsulfonamides, proceeding in moderate to high yields. nih.gov Given the demonstrated scope of this reaction, it is highly probable that this compound would undergo a similar cascade reaction to produce the corresponding symmetrical N,N',N''-tris(4-bromophenyl)-N-arylsulfonylguanidine.

The following table summarizes the scope of the sulfonyl guanidine formation with various isonitriles, as reported in the literature, which supports the expected reactivity of this compound.

| Isonitrile | N,N-Dibromoarylsulfonamide | Product (Sulfonyl Guanidine) | Yield (%) |

| tert-Butyl isocyanide | TsNBr₂ | N,N',N''-tri(tert-butyl)-N-tosylguanidine | 85 |

| Cyclohexyl isocyanide | TsNBr₂ | N,N',N''-tri(cyclohexyl)-N-tosylguanidine | 82 |

| 1,1,3,3-Tetramethylbutyl isocyanide | TsNBr₂ | N,N',N''-tri(1,1,3,3-tetramethylbutyl)-N-tosylguanidine | 78 |

| 4-Methoxyphenyl isocyanide | TsNBr₂ | N,N',N''-tri(4-methoxyphenyl)-N-tosylguanidine | 75 |

Data sourced from a study on the formation of symmetrical sulfonyl guanidines. nih.gov

Reactivity in Amination Reactions

The direct amination of aryl halides is a valuable transformation for the synthesis of anilines and their derivatives. While transition-metal-catalyzed methods are well-established, there is growing interest in developing alternative strategies.

One such approach involves the amination of 3-bromopyridines, which has been shown to proceed via a tandem aryl halide isomerization/selective interception pathway. nih.gov In this process, a non-nucleophilic base promotes the formation of a pyridyne intermediate, which then isomerizes to the more reactive 4-bromopyridine. This intermediate is then readily substituted by an amine nucleophile in an SNA reaction. nih.gov

Although this specific study does not involve this compound, it provides a precedent for the amination of an aryl bromide under basic conditions. It is conceivable that this compound could undergo amination through a similar aryne-mediated pathway or through direct nucleophilic aromatic substitution, given the electron-withdrawing nature of the isocyanide group. The reaction would likely require a strong base to either promote aryne formation or to facilitate the SNA reaction. Further investigation is needed to determine the optimal conditions and the precise mechanistic pathway for the amination of this compound.

Advanced Applications of 1 Bromo 4 Isocyanobenzene in Chemical Research

Building Block in Complex Organic Synthesis

As a versatile building block, 1-bromo-4-isocyanobenzene provides chemists with a powerful tool for molecular construction. The isocyano group is particularly well-suited for multicomponent reactions (MCRs), while the bromo group serves as a handle for cross-coupling reactions, enabling the sequential and controlled formation of multiple chemical bonds.

The isocyano moiety of this compound is a key participant in the synthesis of various nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and natural products. nih.govfrontiersin.org Isocyanide-based multicomponent reactions, such as the Passerini and Ugi reactions, are highly efficient methods for creating molecular diversity from simple starting materials. nih.govwalisongo.ac.id

Quinoline (B57606) Synthesis: Functionalized quinoline derivatives can be synthesized using isocyanides as key reactants. lookchem.com Although specific examples detailing the use of this compound in all named quinoline syntheses (e.g., Friedländer, Skraup) are not prevalent, its application in modern copper-catalyzed multicomponent reactions with anilines and acetylene (B1199291) dicarboxylates demonstrates a direct route to highly substituted quinolines. lookchem.comorientjchem.org The presence of the bromo substituent on the isocyanide's phenyl ring is retained in the final product, offering a site for further functionalization. nih.gov

Oxazole (B20620) Synthesis: The van Leusen oxazole synthesis is a classic method that utilizes a tosylmethyl isocyanide (TosMIC) reagent and an aldehyde to form a 5-substituted oxazole. ijpsonline.commdpi.com More broadly, isocyanides are employed in various strategies to construct the oxazole ring. researchgate.net For instance, this compound can be envisioned as a reactant in multicomponent syntheses that yield highly substituted oxazoles, where the 4-bromophenyl group would be appended to the nitrogen atom of the resulting amide-containing intermediate, which then cyclizes to form the heterocyclic core.

The unique reactivity of the isocyano group makes it an indispensable tool for accessing a wide range of nitrogen heterocycles, and this compound introduces an additional layer of synthetic utility through its bromo-functional handle. nih.gov

The bromine atom on the this compound ring serves as a versatile anchor point for transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki and Stille couplings. nih.govorganic-chemistry.org These reactions are fundamental for the construction of biaryl systems, which are common structural motifs in pharmaceuticals, agrochemicals, and materials science. nih.govorganic-chemistry.orgchemrxiv.org

In a typical Suzuki coupling, the aryl bromide (this compound) is reacted with an arylboronic acid in the presence of a palladium catalyst and a base to form a new carbon-carbon bond between the two aromatic rings. organic-chemistry.orgresearchgate.net Similarly, the Stille coupling utilizes an organotin reagent instead of a boronic acid. nih.gov

The utility of this compound in these reactions is that the isocyano group is generally stable under the coupling conditions, allowing for the formation of a biaryl isocyanide. This product can then be used in subsequent reactions, such as Ugi or Passerini reactions, to build even more complex, multi-functionalized aromatic systems.

| Aryl Bromide | Coupling Partner | Catalyst System | Yield | Reference |

|---|---|---|---|---|

| 1-bromo-4-(1-octynyl)benzene | phenylboronic acid | Pd-catalyst II / K2CO3 / TBAB / H2O | 95% | researchgate.net |

| 1-bromo-4-(1-octynyl)benzene | 3-chlorophenylboronic acid | Pd-catalyst II / K2CO3 / TBAB / H2O | 94% | researchgate.net |

| 4-bromoanisole | (Diazocinyl)boronic acid | Pd(OAc)2 / XPhos | 95% | nih.gov |

| 1-bromo-4-nitrobenzene | (Diazocinyl)boronic acid | Pd(OAc)2 / XPhos | 80% | nih.gov |

Data in this table is illustrative of typical Suzuki reactions involving aryl bromides and may not exclusively feature this compound, but demonstrates the reaction's high efficiency.

The concept of a "convertible" or "universal" isocyanide represents a significant strategic advance in combinatorial chemistry and diversity-oriented synthesis. acs.orgacs.org In this approach, the isocyanide component of a multicomponent reaction (such as the Ugi or Passerini reaction) is designed to be chemically transformed into other functional groups in a post-condensation modification step. acs.orgresearcher.life

While many convertible isocyanides are based on specific structures like 1-isocyanocyclohexene, the principle can be extended to aromatic isocyanides. acs.orgacs.org After this compound participates in an Ugi four-component condensation, the resulting α-acylamino amide product contains an N-(4-bromophenyl)amide moiety. Although direct cleavage of this specific amide bond to reveal a carboxylic acid is challenging, the strategy highlights the potential for designing isocyanides where the isocyano carbon ultimately serves as a masked carbonyl group. acs.orgacs.org This allows the products of MCRs to be converted into libraries of esters, carboxylic acids, or thioesters, greatly expanding the structural diversity achievable from a single multicomponent reaction. researchgate.net

Applications in Medicinal Chemistry and Drug Discovery

The synthetic versatility of this compound makes it a highly valuable starting material in medicinal chemistry for the discovery and development of new therapeutic agents. nih.govuniupo.it

Multicomponent reactions involving isocyanides are powerful tools for assembling pharmacologically important structures. walisongo.ac.idresearchgate.net The Passerini and Ugi reactions, for example, allow for the rapid generation of libraries of complex, drug-like molecules from a set of simple precursors. researchgate.netorganic-chemistry.org

This compound is an ideal building block for such libraries due to its dual functionality.

Isocyanide Group: Enables participation in MCRs to rapidly build a core scaffold, often a peptidomimetic bis-amide in the case of the Ugi reaction. organic-chemistry.org

Bromo Group: Provides a reactive handle for subsequent diversification. Using techniques like the Suzuki or Heck coupling, a wide variety of aryl or vinyl groups can be introduced, allowing for systematic exploration of the chemical space around the core scaffold to optimize biological activity.

This two-stage approach (MCR followed by cross-coupling) is a powerful strategy in modern drug discovery for creating large and diverse compound libraries for high-throughput screening. For instance, the synthesis of quinoline derivatives, known for their potential anticancer activities, can be achieved using isocyanide-based methods, with the bromo-substituent allowing for further modification to enhance potency or selectivity. nih.govresearchgate.net

Enzymes are critical targets for drug design. nih.gov Molecules synthesized using this compound can serve as valuable probes for studying enzyme inhibition mechanisms. The isocyanide functional group itself can act as an unconventional pharmacophore, potentially coordinating to metal ions within an enzyme's active site. nih.govuniupo.it

The true utility of this compound in this context lies in its capacity for systematic structural modification. By creating a series of related compounds where the core structure is maintained (from the isocyanide-driven reaction) but the substituent at the 4-position is varied (via cross-coupling at the bromine site), researchers can perform detailed structure-activity relationship (SAR) studies.

| Molecular Feature | Function in Synthesis | Application in SAR Studies |

|---|---|---|

| Isocyano Group | Participates in MCRs (e.g., Ugi, Passerini) to form the core molecular scaffold. | Can act as a key pharmacophore, binding group, or anchor within the enzyme active site. |

| Bromo-Phenyl Group | Serves as a stable linker and a handle for post-MCR diversification via cross-coupling. | Allows for systematic introduction of various substituents to probe interactions with different pockets of the enzyme, elucidating the mechanism of inhibition. |

By correlating the structural changes in these synthesized inhibitors with their inhibitory potency (e.g., IC50 values), medicinal chemists can map the topology of the enzyme's active site and understand the key interactions required for potent inhibition. juniperpublishers.com This information is crucial for the rational design of more effective and selective drugs.

Contributions to Materials Science

This compound is a bifunctional molecule whose unique electronic and reactive properties make it a valuable building block in materials science. Its rigid aromatic core, combined with a reactive bromo group at one end and a versatile isocyanide group at the other, allows for its incorporation into a variety of advanced functional materials.

Precursor for Organic Electronic Materials

The distinct functionalities of this compound make it a significant precursor in the synthesis of materials for organic electronics, particularly for organic light-emitting diodes (OLEDs). The isocyanide group serves as an effective ligand for transition metals, forming stable organometallic complexes with desirable photophysical properties.

Synthesis of Conductive Polymers and Liquid Crystals

The molecular architecture of this compound—a rigid, linear aromatic spacer with reactive groups at opposing ends—makes it a promising candidate for the synthesis of highly structured polymers. The bromo- group is a well-established functional group for forming carbon-carbon bonds through various palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings. atomfair.com This reactivity allows for the polymerization of this compound with other monomers to create conjugated polymer backbones, which are the defining feature of organic conductive materials. The isocyanide functionality can be incorporated into the polymer structure to modulate its electronic properties or to act as a coordination site for metal ions, potentially enhancing conductivity.

In the field of liquid crystals, the rod-like shape of this compound is a key characteristic for a mesogenic (liquid crystal-forming) unit. This inherent geometry is fundamental to achieving the necessary molecular order for liquid crystalline phases. While simple on its own, this molecule can be chemically elaborated, typically via reactions at the bromo- position, to construct more complex mesogens with tailored phase behaviors (e.g., nematic, smectic phases) for display and sensor applications.

Development of Functional Materials with Tunable Properties

A key advantage of using this compound is the ability to create functional materials with properties that can be precisely tuned. The isocyanide group's capacity to coordinate with a wide range of transition metals (e.g., platinum, rhodium, gold) allows for the systematic modification of a material's electronic, optical, and magnetic properties. rsc.orgresearchgate.netoup.comresearchgate.net By changing the metal center or the other ligands in a complex, researchers can fine-tune the material's characteristics for specific applications.

The bromo- group offers a second vector for tunability. It enables the molecule to be covalently integrated into different molecular architectures, from small molecules to long polymer chains, through robust and high-yielding coupling reactions. atomfair.com This dual reactivity allows for the development of multifunctional materials where, for instance, a polymer backbone could provide processability and mechanical stability, while metal-isocyanide complexes attached to it could impart specific photoluminescent or catalytic functions. This modular approach is central to the rational design of new materials with on-demand properties for sensors, catalysts, and electronics.

Coordination Chemistry and Organometallic Applications

The isocyanide moiety of this compound is central to its role in coordination and organometallic chemistry. As a ligand, it shares important similarities with carbon monoxide (CO) but possesses distinct characteristics that give rise to unique reactivity and complex formation.

Ligand in Metal Complexes (e.g., Cobalt-Isocyanides Complexes)

Isocyanides (R-N≡C) are classified as L-type ligands, meaning they are neutral, two-electron donors. They are generally considered strong σ-donors and moderate π-acceptors, a property that allows them to stabilize metals in various oxidation states. This electronic profile makes them valuable ligands across the transition metal series.

This compound readily forms complexes with numerous metals, including cobalt. Research into dinuclear cobalt isocyanide complexes, such as those with the general formula Co₂(RNC)₈, provides insight into the coordination behavior of aryl isocyanides. oup.com Spectroscopic and crystallographic analyses of related structures show that these molecules often feature both terminal and bridging isocyanide ligands. oup.com In a typical Co₂(RNC)₈ structure, six isocyanide ligands are terminally bonded to the cobalt centers, while two bridge the Co-Co bond. oup.com These complexes are often fluxional in solution, with rapid intramolecular exchange occurring between the bridging and terminal ligand positions. oup.com The use of substituted aryl isocyanides, such as 2,6-dimethyl-4-bromophenyl isocyanide, has been documented in the synthesis of related rhodium complexes, highlighting the utility of the bromo-aryl isocyanide scaffold in creating stable, well-defined organometallic structures. oup.com

| Property | Isocyanide (R-NC) | Carbon Monoxide (CO) |

|---|---|---|

| Ligand Type | L-type (Neutral 2e- donor) | L-type (Neutral 2e- donor) |

| σ-Donating Ability | Stronger donor than CO | Weaker donor than R-NC |

| π-Accepting Ability | Weaker acceptor than CO | Stronger acceptor than R-NC |

| HOMO Location | Primarily on Carbon (σ orbital) | Primarily on Carbon (σ orbital) |

| LUMO Location | Across the C≡N bond (π* orbital) | Across the C≡O bond (π* orbital) |

| Typical νCN/CO (cm-1) | ~2100 - 2200 cm-1 | ~2143 cm-1 (free CO) |

Catalysis in Organic Transformations

This compound serves as a versatile substrate in a variety of catalytic organic transformations, leveraging the distinct reactivity of both its functional groups.

The bromo- group makes the molecule an excellent electrophile for cross-coupling reactions. It is a suitable substrate for palladium-catalyzed reactions like Suzuki and Stille couplings, which are fundamental methods for constructing C-C bonds in modern organic synthesis. atomfair.com Beyond palladium, it has been successfully employed in iron-catalyzed carbonylation reactions. For example, in the presence of an iron oxide catalyst, this compound undergoes aminocarbonylation with amines under a carbon monoxide atmosphere to produce the corresponding N-substituted benzamide (B126) derivatives in good yields. nih.gov

The isocyanide group exhibits its own unique reactivity. It can participate in catalytic annulation reactions. In one documented process, this compound reacts with nitrones in a silver-catalyzed [3+2] annulation to generate 1,2,4-oxadiazolidin-5-one heterocyclic structures. acs.orgnih.gov This transformation highlights the ability of the isocyanide carbon to act as a C1 building block in the construction of complex ring systems. acs.orgnih.gov This dual reactivity makes this compound a powerful tool for synthetic chemists, enabling its incorporation into diverse molecular targets through different catalytic pathways.

| Reaction Type | Reactive Group | Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Aminocarbonylation | Bromo (-Br) | Iron Oxide (Fe2O3) | N-Substituted Benzamides | nih.gov |

| [3+2] Annulation | Isocyanide (-NC) | Silver Oxide (Ag2O) | 1,2,4-Oxadiazolidin-5-ones | acs.orgnih.gov |

| Cross-Coupling (e.g., Suzuki) | Bromo (-Br) | Palladium-based | Biaryl Compounds | atomfair.com |

Supramolecular Chemistry Research

In the field of supramolecular chemistry, which focuses on the study of chemical systems composed of a discrete number of molecules, this compound serves as a versatile building block. Its unique combination of a terminal isocyanide group and a bromine substituent on a rigid phenyl ring allows for the construction of complex, ordered structures through a variety of non-covalent interactions. These interactions, including halogen bonding, hydrogen bonding, and π-π stacking, are fundamental to the self-assembly processes that form the basis of supramolecular architectures.

The isocyanide functional group is a particularly interesting component in supramolecular design. It can act as a hydrogen bond acceptor and is also capable of participating in halogen bonding. nih.gov The electronic properties of the isocyanide group, with both σ-donating and π-accepting capabilities, allow it to engage in various intermolecular forces that drive the formation of well-defined assemblies. acs.org

The bromine atom on the phenyl ring is a key player in directing supramolecular assembly through halogen bonding. bohrium.comnih.gov Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. bohrium.comnih.gov The strength and directionality of these bonds make them a powerful tool in crystal engineering, enabling the predictable formation of one-, two-, and three-dimensional networks. bohrium.com In structures containing bromo-substituted phenyl rings, Br···Br and other halogen-centered interactions can significantly influence the crystal packing. mdpi.com For instance, in the closely related compound 1-bromo-4-iodobenzene (B50087), I···Br van der Waals contacts have been observed to dictate the crystal structure. researchgate.net

The interplay of these various non-covalent forces allows for the creation of diverse supramolecular structures. Researchers have utilized aryl diisocyanides, which are structurally related to this compound, in the formation of organometallic coordination polymers and self-assembled monolayers. acs.org The principles governing the self-assembly of such molecules are critical for the development of new materials with tailored properties.

Detailed research into the supramolecular behavior of this compound and its derivatives is an active area of investigation. The ability to control the self-assembly process by modifying the substitution pattern on the phenyl ring opens up possibilities for designing novel liquid crystals, porous materials, and functional molecular devices.

Table 1: Potential Non-Covalent Interactions Involving this compound in Supramolecular Assemblies

| Interacting Atoms/Groups | Type of Interaction | Typical Distance (Å) | Role of this compound |

| -Br ··· :N≡C- | Halogen Bond | < 3.5 | Halogen Bond Donor |

| -C≡N: ··· H-X | Hydrogen Bond | 2.0 - 2.2 | Hydrogen Bond Acceptor |

| Phenyl Ring ··· Phenyl Ring | π-π Stacking | 3.3 - 3.8 | π-System Participant |

| -Br ··· Br- | Halogen-Halogen Interaction | < 3.7 | Halogen Bond Donor/Acceptor |

| C-H ··· π | C-H-π Interaction | 2.5 - 2.9 | π-System Participant |

Characterization and Spectroscopic Analysis of 1 Bromo 4 Isocyanobenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the characterization of 1-Bromo-4-isocyanobenzene, offering detailed information about the hydrogen, carbon, and nitrogen atoms in the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is anticipated to exhibit a characteristic pattern for a 1,4-disubstituted benzene (B151609) ring. The aromatic region of the spectrum would be dominated by two sets of signals corresponding to the four protons on the phenyl ring. Due to the symmetry of the molecule, the protons ortho to the bromine atom (H-2 and H-6) are chemically equivalent, as are the protons ortho to the isocyano group (H-3 and H-5).

This arrangement typically gives rise to an AA'BB' spin system, which often appears as two distinct doublets. The protons adjacent to the electronegative bromine atom are expected to be deshielded and thus resonate at a higher chemical shift (downfield) compared to the protons adjacent to the isocyano group. The coupling between these adjacent protons (ortho-coupling) would result in a splitting of the signals, with a typical coupling constant (³JHH) in the range of 7-9 Hz.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2, H-6 | ~7.5 - 7.7 | Doublet | ~8.0 |

| H-3, H-5 | ~7.3 - 7.5 | Doublet | ~8.0 |

Note: Predicted values are based on the analysis of similar 1,4-disubstituted benzene derivatives.

Carbon Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum of this compound provides key information about the carbon framework of the molecule. Due to the p-disubstituted pattern, four distinct signals are expected in the aromatic region, in addition to the signal for the isocyano carbon.

The carbon atom attached to the bromine (C-1) will be significantly influenced by the halogen's electronegativity and heavy atom effect, which can lead to a chemical shift that is not straightforward to predict without empirical data. The carbon atom bonded to the isocyano group (C-4) will also have a characteristic chemical shift. The two sets of equivalent aromatic carbons (C-2/C-6 and C-3/C-5) will each produce a single resonance. The isocyano carbon (-N≡C) itself is expected to resonate at a distinct chemical shift, typically in the range of 155-170 ppm for aryl isocyanides.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (C-Br) | ~120 - 125 |

| C-2, C-6 | ~132 - 135 |

| C-3, C-5 | ~128 - 131 |

| C-4 (C-NC) | ~125 - 130 |

| -N≡C | ~160 - 170 |

Note: Predicted values are based on the analysis of similar 1,4-disubstituted benzene derivatives.

Advanced NMR Techniques (e.g., ¹⁴N NMR)

Nitrogen-14 (¹⁴N) NMR spectroscopy can, in principle, provide direct information about the nitrogen environment in this compound. However, the ¹⁴N nucleus has a nuclear spin of I=1, making it a quadrupolar nucleus. researchgate.net In molecules with an asymmetric electric field gradient around the nitrogen atom, such as isocyanides, this quadrupolar nature leads to very rapid nuclear relaxation. researchgate.net This results in extremely broad resonance signals, often thousands of Hertz wide, which can be difficult to observe and interpret with standard high-resolution NMR spectrometers. researchgate.nethuji.ac.il

The chemical shift of the ¹⁴N nucleus in aryl isocyanides is expected to be in a specific region, but due to the significant line broadening, precise determination is challenging. The electronic symmetry around the isocyanide ¹⁴N nucleus can, in some cases, lead to slower quadrupolar relaxation, allowing for the observation of ¹³C-¹⁴N spin-spin coupling. huji.ac.il

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman techniques, is a powerful tool for identifying functional groups and probing the vibrational modes of a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by several key absorption bands. The most prominent and diagnostic of these is the strong, sharp stretching vibration of the isocyano (-N≡C) group. This band typically appears in a relatively clean region of the spectrum, between 2165 and 2110 cm⁻¹. huji.ac.il The exact position of this band can be influenced by the electronic effects of the substituents on the aromatic ring.

Other important absorptions include the C-H stretching vibrations of the aromatic ring, which are typically observed above 3000 cm⁻¹. The C=C stretching vibrations within the benzene ring give rise to a series of bands in the 1600-1450 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the fingerprint region of the spectrum, at lower wavenumbers, typically in the range of 600-500 cm⁻¹. Out-of-plane C-H bending vibrations for a 1,4-disubstituted benzene ring are also expected in the 850-800 cm⁻¹ region.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Isocyano (-N≡C) Stretch | 2110 - 2165 | Strong, Sharp |

| Aromatic C-H Stretch | > 3000 | Medium to Weak |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-H Out-of-Plane Bend | 800 - 850 | Strong |

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR spectroscopy. The selection rules for Raman scattering are different from those for IR absorption, meaning that some vibrational modes that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, the symmetric vibrations of the molecule are often more intense in the Raman spectrum. The isocyano (-N≡C) stretching vibration, while also visible in the Raman spectrum, may be of different relative intensity compared to the FT-IR spectrum. The symmetric "breathing" mode of the benzene ring, which involves the entire ring expanding and contracting, typically gives a strong and sharp signal in the Raman spectrum around 1000 cm⁻¹. The C-Br stretch is also expected to be Raman active.

Table 4: Expected Prominent FT-Raman Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Isocyano (-N≡C) Stretch | 2110 - 2165 | Medium to Strong |

| Aromatic Ring Breathing | ~1000 | Strong, Sharp |

| Aromatic C=C Stretch | 1580 - 1610 | Strong |

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental formula of compounds. For a molecule like this compound, specific mass spectrometry techniques can provide highly accurate and detailed information.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous identification of organic compounds by providing a highly accurate measurement of their mass. Unlike nominal mass spectrometry, which measures mass to the nearest whole number, HRMS can measure mass to several decimal places. This precision allows for the determination of a unique elemental formula.

The theoretical exact masses for the molecular ions of this compound can be calculated and would be the values sought in an HRMS analysis. This high level of mass accuracy helps to distinguish the target compound from other potential molecules that may have the same nominal mass. Recent advancements in HRMS, such as Fourier transform ion cyclotron resonance mass spectrometry (FTICR-MS), provide extensive molecular data that can be used for detailed structural deductions. awi.de

| Isotopologue | Formula | Theoretical Exact Mass (m/z) | Relative Abundance (%) |

|---|---|---|---|

| [M]⁺ with ⁷⁹Br | C₇H₄⁷⁹BrN⁺ | 180.9525 | 100.0 |

| [M]⁺ with ⁸¹Br | C₇H₄⁸¹BrN⁺ | 182.9505 | 97.3 |

Electrospray Ionization (ESI) is a soft ionization technique that is widely used in mass spectrometry, particularly for the analysis of molecules that are thermally labile or have high polarity. nih.gov ESI generates ions directly from a solution, which minimizes fragmentation and typically results in the observation of the intact molecular ion (or a pseudo-molecular ion). wikipedia.org This makes it highly suitable for analyzing this compound and, especially, its derivatives, which may be part of larger, more complex molecular structures.

In ESI-MS, the analyte is dissolved in a polar, volatile solvent and pumped through a fine, high-voltage capillary. libretexts.org This process creates a fine aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and directed into the mass analyzer. libretexts.org For derivatives of this compound, functional groups can be protonated or deprotonated, leading to the formation of ions such as [M+H]⁺ or [M-H]⁻. chemrxiv.org

The "soft" nature of ESI ensures that the primary ion observed corresponds to the intact molecule, providing clear molecular weight information. nih.gov This is particularly advantageous when studying derivatives where the core this compound structure is modified. The technique can be coupled with liquid chromatography (LC-ESI-MS) to separate complex mixtures before mass analysis, allowing for the characterization of individual components. nih.govnist.gov Studies on related N-bromobenzyl-substituted compounds have demonstrated the utility of ESI-MS in characterizing complex halides without the degradation reactions that can occur with harder ionization methods. researchgate.net

X-ray Crystallography and Structural Elucidation

Given the structural similarities, it can be anticipated that this compound would also form a well-ordered crystal structure amenable to X-ray diffraction analysis. The elucidation of its crystal structure would involve irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern provides the information needed to calculate the electron density map of the crystal, from which the atomic positions can be determined. Such an analysis would confirm the planarity of the benzene ring and provide precise measurements for the C-Br and C-N≡C bond lengths and angles, offering conclusive structural proof.

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₆H₄BrI | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 4.1704(6) | researchgate.net |

| b (Å) | 5.8242(8) | researchgate.net |

| c (Å) | 14.929(2) | researchgate.net |

| β (°) | 97.315(5) | researchgate.net |

| Volume (ų) | 359.67(9) | researchgate.net |

| Temperature (K) | 200 | researchgate.net |

Computational and Theoretical Studies of 1 Bromo 4 Isocyanobenzene

Density Functional Theory (DFT) Calculations

DFT is a powerful computational method used to investigate the electronic structure of many-body systems, like atoms and molecules. It is frequently employed to determine optimized molecular geometries and predict spectroscopic properties.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental computational step that seeks to find the lowest energy arrangement of atoms in a molecule. This process yields crucial information about bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure. For 1-bromo-4-isocyanobenzene, while it is mentioned as a ligand in studies involving metal complexes, specific optimized coordinates and a detailed analysis of its electronic structure as a standalone entity are not documented in the available literature.

Vibrational Frequency Calculations and Spectral Prediction

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations can predict the infrared (IR) and Raman spectra of a molecule. By analyzing the vibrational modes, chemists can assign specific spectral peaks to the stretching and bending of bonds within the molecule. This theoretical data is often compared with experimental spectra to confirm the molecular structure. Unfortunately, a dedicated computational study detailing the vibrational frequencies of this compound could not be located.

Electronic Properties and Reactivity Descriptors

The electronic properties of a molecule govern its reactivity. Computational methods are essential for calculating various descriptors that help in understanding and predicting chemical behavior.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The HOMO and LUMO are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability. A search of scientific databases did not yield specific values for the HOMO and LUMO energies or the energy gap for this compound. While some studies mention the compound in the context of larger complexes, the frontier orbital analysis of the isolated ligand is not provided.

Molecular Electrostatic Potential (MEP) Mapping

An MEP map is a visual tool that illustrates the charge distribution on the surface of a molecule. It helps in identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites for chemical reactions. Red colors typically indicate negative electrostatic potential, while blue colors indicate positive potential. A detailed MEP analysis for this compound, which would highlight the reactive sites of the molecule, is not available in the reviewed literature.

Mulliken Charge Analysis

Mulliken charge analysis is a method for estimating the partial atomic charges in a molecule, providing insight into the distribution of electrons among the atoms. This information is valuable for understanding the molecule's polarity and electrostatic interactions. Regrettably, no studies presenting a Mulliken charge analysis for this compound could be found.

Reaction Mechanism Elucidation via Computational Methods

A critical aspect of understanding the chemical behavior of this compound involves the computational elucidation of its reaction mechanisms. This would typically involve mapping the potential energy surface for its various transformations, identifying key intermediates and, crucially, characterizing the transition states that connect them.

Transition State Characterization